
5-Methylpyrazin-2-amine
Overview
Description
5-Methylpyrazin-2-amine (IUPAC name: this compound; molecular formula: C₅H₇N₃; molecular weight: 109.13 g/mol) is a pyrazine derivative featuring a methyl group at the 5-position and an amino group at the 2-position of the pyrazine ring . Its synthesis typically involves modifications of pyrazine precursors, such as chlorination or alkylation reactions, to introduce functional groups at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azidation and Curtius Rearrangement:
Industrial Production Methods:
- The industrial preparation method involves the same steps as the synthetic route but is optimized for large-scale production. This method avoids the need for column chromatography for purification, making it cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 5-Methylpyrazin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction:
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution:
- The amino group in this compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds
Major Products Formed:
Oxidation: Corresponding pyrazine oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-Methylpyrazin-2-amine serves as a crucial building block in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy of drug candidates.
Case Study: Neurological Disorders
In a study focusing on glucokinase activators, this compound was used to synthesize derivatives that exhibited potential therapeutic effects. The compound's ability to form stable intermediates facilitated the development of new drug candidates with improved pharmacological profiles .
Agricultural Chemicals
Enhancing Crop Protection
This compound is utilized in the formulation of agrochemicals, improving the efficacy of pesticides and herbicides against various pests and diseases. Its incorporation into agricultural products enhances their performance by increasing the bioavailability and effectiveness of active ingredients.
Research Findings
Research indicates that formulations containing this compound showed increased resistance to environmental degradation, thus prolonging the effectiveness of crop protection products .
Research Reagents
Versatile Reagent in Organic Synthesis
This compound is employed as a reagent in organic synthesis and analytical chemistry. It facilitates the preparation of complex molecules, making it valuable for researchers in synthetic chemistry.
Applications in Analytical Chemistry
The compound has been used in various analytical techniques, including chromatography and mass spectrometry, to identify and quantify other chemical species .
Flavor and Fragrance Industry
Contribution to Sensory Attributes
In the flavor and fragrance industry, this compound is utilized to create flavoring agents that enhance the sensory attributes of food and cosmetic products. Its unique aromatic properties contribute to the formulation of complex flavors.
Market Insights
The use of this compound in flavoring agents has been linked to increased consumer preferences for natural and complex flavors in food products .
Material Science
Development of Advanced Materials
This compound is incorporated into the synthesis of polymers and coatings with enhanced properties. Its chemical structure allows for modifications that improve material characteristics such as durability and resistance to environmental factors.
Case Study: Polymer Synthesis
In a study on advanced polymer materials, researchers demonstrated that incorporating this compound into polymer matrices resulted in improved mechanical properties and thermal stability .
Summary Table of Applications
Field | Application | Significance |
---|---|---|
Pharmaceutical Development | Key intermediate for drug synthesis | Development of medications for neurological disorders |
Agricultural Chemicals | Enhances efficacy of agrochemicals | Improved crop protection against pests |
Research Reagents | Versatile reagent for organic synthesis | Used in analytical chemistry techniques |
Flavor and Fragrance | Creates flavoring agents | Enhances sensory attributes in food and cosmetics |
Material Science | Development of advanced materials | Improves durability and resistance in polymers |
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 5-Methylpyrazin-2-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Substituted Pyrazine Derivatives
Pyrazine derivatives are structurally diverse, with substituents influencing chemical reactivity, lipophilicity, and biological activity. Below is a comparative analysis of 5-methylpyrazin-2-amine with halogenated, alkylated, and fluorinated analogs:
Key Insights :
- Halogenation : Bromine and chlorine substituents enhance electrophilic reactivity and biological potency compared to methyl groups. For example, 5-bromo-N-methylpyrazin-2-amine exhibits neuroactive effects due to bromine’s polarizability .
- Fluorinated Groups : The trifluoromethyl group in 5-(trifluoromethyl)pyrazin-2-amine improves metabolic resistance and target binding affinity, making it valuable in drug design .
- Alkyl Substituents : Bulkier groups like isopropyl (vs. methyl) reduce solubility but may enhance membrane permeability .
Pyrazine vs. Pyrimidine Derivatives
Pyrazine and pyrimidine cores differ in nitrogen atom placement, impacting hydrogen bonding and electronic properties:
Key Insights :
- Pyrimidines (e.g., 4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine) often exhibit higher binding affinity to enzymes like kinases due to enhanced hydrogen bonding .
- Pyrazines, such as this compound, are more amenable to electrophilic substitution, enabling diverse synthetic modifications .
Aromatic vs. Aliphatic Substituents
Substituent type (aromatic vs. aliphatic) significantly influences biological activity:
Compound Name | Substituent Type | Biological Activity | References |
---|---|---|---|
This compound | Aliphatic (methyl) | Broad-spectrum antimicrobial activity | |
5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine | Aromatic (dichlorophenyl) | Selective inhibition of inflammatory pathways; improved target specificity | |
3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine | Aromatic (benzyl, silyl) | Enhanced stability and prolonged half-life in vivo |
Key Insights :
- Aromatic groups (e.g., dichlorophenyl) improve target selectivity by mimicking natural ligands .
- Aliphatic groups (e.g., methyl) enhance solubility and are less sterically demanding .
Biological Activity
5-Methylpyrazin-2-amine, also known as 2-amino-5-methylpyrazine, is a compound with significant biological activity and diverse applications in pharmaceuticals, agriculture, and material sciences. This article delves into its biological properties, mechanisms of action, and recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 109.13 g/mol
- CAS Number : 5521-58-4
- Appearance : White to light yellow powder
- Melting Point : 115.0 - 119.0 °C
Biological Applications
This compound exhibits various biological activities that make it a valuable compound in research and development:
- Pharmaceutical Development :
- Agricultural Chemicals :
- Material Science :
Research indicates that this compound can modulate various biological pathways:
- Enzyme Activation : The compound has been shown to activate glucokinase, which plays a crucial role in glucose metabolism. This activation can lead to improved insulin sensitivity and glucose homeostasis .
- Metabolic Pathways : Studies involving metabolic profiling have revealed that derivatives of this compound undergo oxidative and hydrolytic transformations, leading to various metabolites that retain biological activity .
Case Study 1: Glucokinase Activator Development
A study focused on a glucokinase activator (PF-04937319), which incorporates this compound in its structure, demonstrated its metabolic pathways in rats, dogs, and humans. The primary metabolic fate involved N-demethylation processes leading to active metabolites that contribute to the drug's efficacy against type 2 diabetes .
Case Study 2: Agrochemical Efficacy
Research has shown that formulations containing this compound significantly improved pest resistance in crops compared to control groups. This enhancement is attributed to the compound's ability to increase the potency of active ingredients in agrochemicals .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methylpyrazin-2-amine, and how are reaction conditions optimized?
- Methodology :
- Route 1 : Condensation of 5-methylpyrazine-2-carboxylic acid with methylhydrazine under reflux in ethanol, followed by purification via column chromatography ( ).
- Route 2 : Cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C ( ).
- Optimization : Key parameters include temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:carbonyl precursor). Reaction progress is monitored via TLC or HPLC ( ).
- Data Table :
Method | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Hydrazine Condensation | 65–75 | ≥98 | Ethanol, POCl₃ |
Cyclization | 55–60 | ≥95 | POCl₃, DMF |
Q. How is this compound characterized structurally and analytically?
- Methodology :
- Spectral Analysis :
- IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the amine and pyrazine moieties ( ).
- NMR : ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), 6.80 (s, 1H, NH₂), 8.20–8.45 (m, 2H, pyrazine-H) ( ).
- Elemental Analysis : C (55.0%), H (6.4%), N (38.6%) vs. theoretical C₅H₇N₃ ( ).
Properties
IUPAC Name |
5-methylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOALAKPLGUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310395 | |
Record name | 5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-58-4 | |
Record name | 5-Methyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5521-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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